2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol
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Overview
Description
2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-methylbenzaldehyde in the presence of an amine catalyst to form the intermediate imine. This intermediate then undergoes cyclization with ethylthioacetic acid under acidic conditions to form the thiazole ring. The final step involves the reduction of the thiazole intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2Z)-5-ETHYL-2-[(4-HYDROXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
- 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-CHLOROPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL
Uniqueness
The uniqueness of 2-[(2Z)-5-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ETHAN-1-OL lies in its specific substitution pattern on the thiazole ring and the presence of both methoxy and methyl groups on the aromatic rings. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N2O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-[5-ethyl-2-(4-methoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C21H24N2O2S/c1-4-19-20(16-7-5-15(2)6-8-16)23(13-14-24)21(26-19)22-17-9-11-18(25-3)12-10-17/h5-12,24H,4,13-14H2,1-3H3 |
InChI Key |
PWZKOJFRFBXCQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=NC2=CC=C(C=C2)OC)S1)CCO)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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